molecular formula C26H22ClNO5 B12138408 2-(3,5-dimethylphenoxy)-N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]benzo[b]furan-3-yl}acetamide

2-(3,5-dimethylphenoxy)-N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]benzo[b]furan-3-yl}acetamide

Cat. No.: B12138408
M. Wt: 463.9 g/mol
InChI Key: JTZGBSBYAKHWHP-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylphenoxy)-N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]benzo[b]furan-3-yl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzo[b]furan core, which is known for its biological activity, and is substituted with various functional groups that may enhance its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethylphenoxy)-N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]benzo[b]furan-3-yl}acetamide typically involves multiple steps:

  • Formation of the Benzo[b]furan Core: : This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a 2-hydroxybenzaldehyde derivative, cyclization can be induced using a Lewis acid catalyst.

  • Introduction of the Acetamide Group: : The acetamide group can be introduced via an amide coupling reaction. This often involves the reaction of an amine with an acyl chloride or anhydride in the presence of a base such as triethylamine.

  • Substitution Reactions: : The introduction of the 3,5-dimethylphenoxy and 3-chloro-4-methoxyphenyl groups can be achieved through nucleophilic aromatic substitution reactions. These reactions typically require strong bases and elevated temperatures to proceed efficiently.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The benzo[b]furan core can undergo oxidation reactions, potentially leading to the formation of quinone derivatives.

  • Reduction: : Reduction of the carbonyl group in the acetamide moiety can yield the corresponding alcohol.

  • Substitution: : The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide are often employed in nucleophilic aromatic substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[b]furan core may yield quinone derivatives, while reduction of the acetamide group may produce the corresponding alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for a variety of chemical transformations, making it a versatile intermediate in organic synthesis.

Biology

The biological activity of benzo[b]furan derivatives makes this compound of interest in the field of medicinal chemistry. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, depending on its specific structure and functional groups.

Medicine

Potential applications in medicine include the development of new pharmaceuticals. The compound’s ability to interact with biological targets could lead to the discovery of new drugs with improved efficacy and safety profiles.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical reactivity allows for the modification of its structure to achieve desired characteristics.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethylphenoxy)-N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]benzo[b]furan-3-yl}acetamide would depend on its specific biological target. Generally, compounds with a benzo[b]furan core can interact with enzymes or receptors, modulating their activity. The presence of the acetamide group may enhance binding affinity to certain proteins, while the aromatic substituents could influence the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-Dimethylphenoxy)-N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]benzo[b]furan-3-yl}acetamide: shares similarities with other benzo[b]furan derivatives, such as:

Uniqueness

The unique combination of functional groups in this compound distinguishes it from other similar compounds. This specific arrangement may confer unique biological activities or chemical reactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C26H22ClNO5

Molecular Weight

463.9 g/mol

IUPAC Name

N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-2-(3,5-dimethylphenoxy)acetamide

InChI

InChI=1S/C26H22ClNO5/c1-15-10-16(2)12-18(11-15)32-14-23(29)28-24-19-6-4-5-7-21(19)33-26(24)25(30)17-8-9-22(31-3)20(27)13-17/h4-13H,14H2,1-3H3,(H,28,29)

InChI Key

JTZGBSBYAKHWHP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC(=C(C=C4)OC)Cl)C

Origin of Product

United States

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